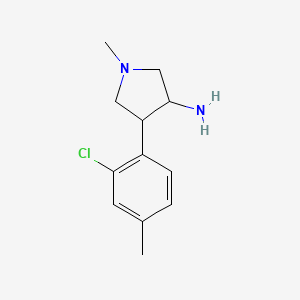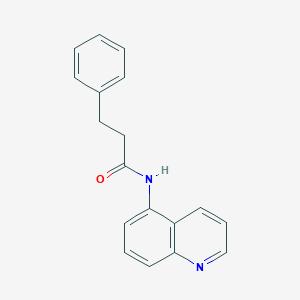![molecular formula C13H13Cl3N2O2S B14865836 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B14865836.png)
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride is a chemical compound with the molecular formula C13H13Cl3N2O2S It is known for its unique chemical structure, which includes a dichlorobenzyl group, an amino group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride typically involves the reaction of 3,5-dichlorobenzylamine with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance productivity and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituent introduced.
Scientific Research Applications
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for the development of new pharmaceuticals. It is studied for its potential therapeutic effects and mechanisms of action.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium bromide
- 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium iodide
- 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium fluoride
Uniqueness
Compared to similar compounds, 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride is unique due to its specific chloride anion, which can influence its solubility, reactivity, and biological activity. The presence of the chloride ion can also affect the compound’s interactions with other molecules, making it distinct from its bromide, iodide, and fluoride counterparts.
Properties
Molecular Formula |
C13H13Cl3N2O2S |
|---|---|
Molecular Weight |
367.7 g/mol |
IUPAC Name |
[2-[(3,5-dichlorophenyl)methylsulfamoyl]phenyl]azanium;chloride |
InChI |
InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-5-9(6-11(15)7-10)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H |
InChI Key |
ZIWVECMDFDJTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[NH3+])S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


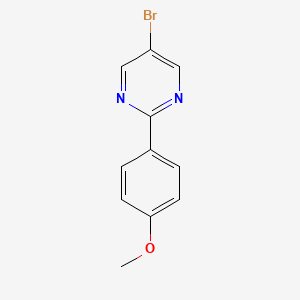
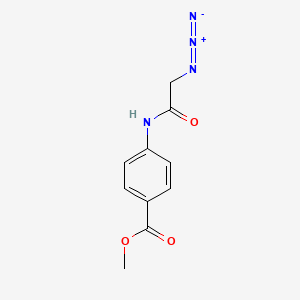
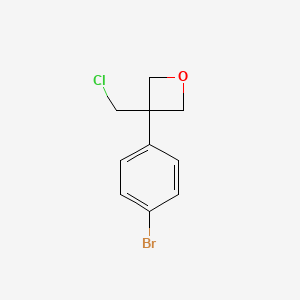
![(3Z)-5-hydroxy-4-(4-hydroxyphenyl)-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B14865779.png)
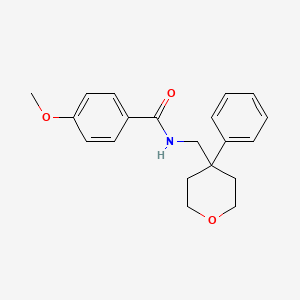


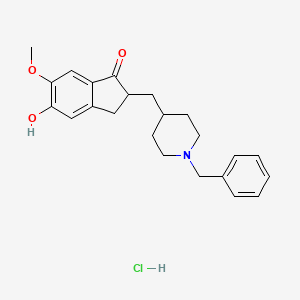
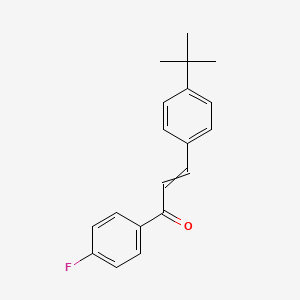
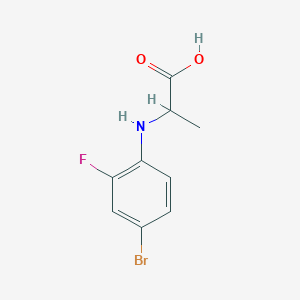
![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865828.png)
